molecular formula C17H20N4O4 B2713257 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide CAS No. 1210420-64-6

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide

Cat. No.: B2713257
CAS No.: 1210420-64-6
M. Wt: 344.371
InChI Key: BFHYRMMCMBKIKQ-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and a pyrazolyl ethyl group linked through an oxalamide bridge. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is subsequently coupled with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: Shares the dihydrobenzo[b][1,4]dioxin moiety but differs in the functional groups attached.

    2,3-dihydrobenzo[b][1,4]dioxin-6-amine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide: Another derivative with potential antibacterial properties.

Uniqueness

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide stands out due to its combination of structural elements, which confer unique chemical and biological properties

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-11-9-12(2)21(20-11)6-5-18-16(22)17(23)19-13-3-4-14-15(10-13)25-8-7-24-14/h3-4,9-10H,5-8H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHYRMMCMBKIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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